![molecular formula C18H15N5OS3 B2436069 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 308298-95-5](/img/structure/B2436069.png)

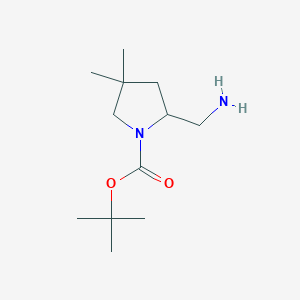

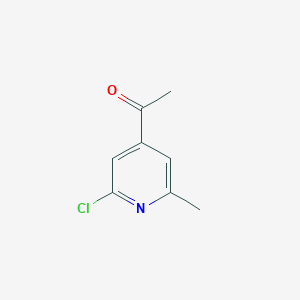

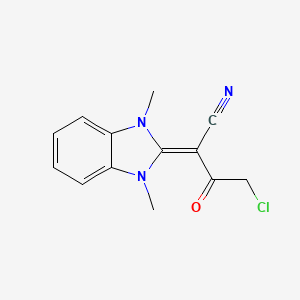

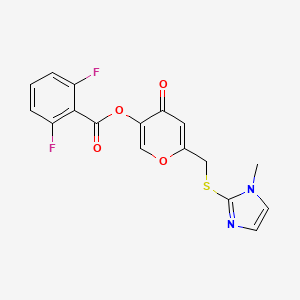

2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It helps in understanding its reactivity and stability .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and spectral properties .Scientific Research Applications

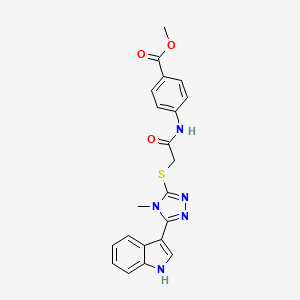

Synthesis and Biological Activities

Ashalatha et al. (2007) synthesized a series of bioactive derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, evaluating their anti-inflammatory, CNS depressant, and antimicrobial activities. Some compounds demonstrated promising biological activities, showcasing the potential of such derivatives in developing therapeutic agents (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).

El Azab and Abdel-Hafez (2015) reported the one-pot three-component microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety. These compounds exhibited potent antimicrobial activity against several bacterial and fungal strains, highlighting the structure-activity relationship of these compounds for antimicrobial purposes (El Azab & Abdel-Hafez, 2015).

Okabe, Taniguchi, and Maekawa (1974) explored the ring-opening and rearrangement reaction of thiadiazolo- and triazolopyrimidin-derivatives, contributing to the understanding of the chemical behavior of these compounds under various conditions. This research aids in the design of new derivatives with tailored properties (Okabe, Taniguchi, & Maekawa, 1974).

Cai et al. (2015) synthesized a series of 5H-thiazolo[3,2-a]pyrimidin-5-ones, evaluating their antibacterial and antitubercular activities. Some compounds showed good activities, suggesting the potential of thieno[2,3-d]pyrimidin derivatives in addressing tuberculosis and bacterial infections (Cai, Zhang, Chen, Yan, Zou, Wang, & Liu, 2015).

Antioxidant Activity

- Kotaiah, Harikrishna, Nagaraju, and Venkata Rao (2012) studied the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives. The compounds exhibited significant radical scavenging activity, suggesting their potential as antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Mechanism of Action

Target of Action

The compound, also known as ChemDiv3_002776, is a heterocyclic compound . It is known to inhibit a variety of enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling pathways, regulating various biological processes such as cell growth, differentiation, and apoptosis.

Mode of Action

ChemDiv3_002776 interacts with its targets by forming a stable, irreversible bond with the target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .

Pharmacokinetics

The evaluation of various pharmacokinetic parameters such as aqueous solubility, lipophilicity, cell permeability, bioavailability, protein binding, and metabolism and elimination half-life is essential for a candidate drug to become a successful therapeutic agent .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS3/c24-15-14-11-7-4-8-12(11)26-16(14)21-17(20-15)25-9-13-22-23-18(27-13)19-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNONMMHJDRWDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC4=NN=C(S4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2435986.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2435987.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2435988.png)

![3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-5-YL}propanoic acid](/img/structure/B2435994.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2435999.png)

![2-(2-Chloropropanoyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2436002.png)